molecular formula C7H6BrFO2S B15279935 3-Bromo-2-methylbenzenesulfonyl fluoride

3-Bromo-2-methylbenzenesulfonyl fluoride

Cat. No.: B15279935
M. Wt: 253.09 g/mol
InChI Key: XXPKDPRQGYSIJJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S. This compound is part of the sulfonyl fluoride family, which is known for its unique stability and reactivity balance. Sulfonyl fluorides are valuable in various fields, including organic synthesis, chemical biology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylbenzenesulfonyl fluoride typically involves the reaction of 3-bromo-2-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in an aqueous solution . This reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs a one-pot synthesis approach. This method involves the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents . The process is efficient and compatible with various substrates, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylbenzenesulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Organic solvents like acetonitrile and dichloromethane are frequently used.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Coupled Products: Formed from cross-coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

3-Bromo-2-methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-methylbenzenesulfonyl fluoride is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl fluoride groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and chemical biology.

Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3

InChI Key

XXPKDPRQGYSIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)F

Origin of Product

United States

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